Pgf2alpha isopropyl ester

Übersicht

Beschreibung

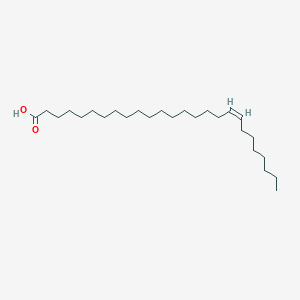

Pgf2alpha isopropyl ester, also known as dinoprostone isopropyl ester, has played a significant role in the development of drugs for treating glaucoma. It is a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis .

Synthesis Analysis

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability and reduce the side effects . Several esters of PGF 2α were synthesized and tested for IOP-reducing effect and side effects .Molecular Structure Analysis

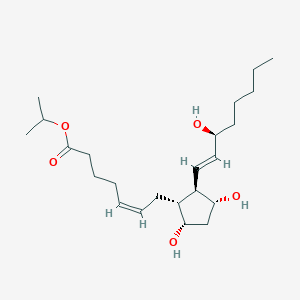

17-phenyl trinor PGF2alpha isopropyl ester contains total 70 bond(s); 32 non-H bond(s), 9 multiple bond(s), 13 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis

In animal experiments, it has been shown that PGF 2α -IE induces albumin leakage in the iris and the ciliary body of monkeys at a dose of 1μ g .Physical And Chemical Properties Analysis

The exact mass of Pgf2alpha isopropyl ester is 396.287575 and its formula is C 23 H 40 O 5 . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Biomarker of Oxidative Stress

Pgf2alpha isopropyl ester, specifically 8-iso-Prostaglandin F2alpha (8-iso-PGF2alpha), is extensively studied as a biomarker of oxidative stress. Chu et al. (2009) developed an enzyme-linked immunosorbent assay (ELISA) for 8-iso-PGF2alpha to assess oxidative stress in vivo, finding it significantly higher in aged rats compared to younger ones, suggesting enhanced oxidative stress with age (Chu et al., 2009). Nourooz-Zadeh et al. (2005) also found urinary 8-epi-PGF2alpha and its metabolites useful as biomarkers of total body oxidative stress (Nourooz-Zadeh et al., 2005).

Vascular and Pulmonary Effects

Belik et al. (2003) investigated the effects of 8-iso-PGF2alpha on the pulmonary arterial muscle and endothelium in newborn rats, finding it induced contraction of pulmonary arteries in early postnatal periods, potentially contributing to high pulmonary vascular resistance in newborns (Belik et al., 2003). Thieme et al. (2006) studied the effects of prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility, finding that FP receptor agonists operated by direct interaction with endothelin-1-induced contractility of trabecular meshwork, which could have implications for intraocular pressure regulation in glaucoma (Thieme et al., 2006).

Ocular Hypotensive Effects

Hellberg et al. (2001) highlighted travoprost, an isopropyl ester prodrug of a high affinity FP prostaglandin receptor agonist, for its potential in treating ocular hypertension, noting its effective reduction in intraocular pressure with fewer side effects compared to PGF2alpha isopropyl ester (Hellberg et al., 2001).

Connective Tissue and Cell Modulation

Stuhr et al. (2003) examined the effects of prostaglandin E1 isopropyl ester and PGF2alpha on fluid pressure in human dermal fibroblast aggregates, finding that these substances modulated fluid pressure, which could have implications for understanding the role of fibroblasts in controlling interstitial fluid pressure (Stuhr et al., 2003).

Cellular Signaling and Gene Expression

Chen et al. (2001) explored the role of PGF2alpha in cellular signaling in bovine luteal cells. They discovered that PGF2alpha initiates a protein kinase C-dependent extracellular signal-regulated kinase pathway, influencing the expression of c-fos and c-jun mRNA, key components in cell signaling and gene expression (Chen et al., 2001).

Novel Prostaglandin Analogues

Klimko et al. (2004) synthesized a new series of 15-fluoro prostaglandins, exhibiting potential as topical ocular hypotensives with minimal side effects and effective intraocular pressure-lowering properties (Klimko et al., 2004).

Wirkmechanismus

Target of Action

The primary target of Pgf2alpha isopropyl ester is the Prostaglandin F2α receptor (FP receptor) . This receptor is a G protein-coupled receptor that is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive function such as luteolysis and parturition .

Mode of Action

Pgf2alpha isopropyl ester acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This interaction with its targets results in a variety of changes, including the promotion of the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes .

Biochemical Pathways

The action of Pgf2alpha isopropyl ester affects several biochemical pathways. For instance, it increases the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-9, and MMP-10, as well as their precursors . This perturbs the balance in the turnover of extracellular matrix components toward catabolism .

Pharmacokinetics

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability . Pgf2alpha isopropyl ester is a very efficacious and potent intraocular pressure (IOP)-reducing agent in cats, dogs, and monkeys . Esterification of Pgf2alpha with isopropanol increased the bioavailability substantially .

Result of Action

The molecular and cellular effects of Pgf2alpha isopropyl ester’s action are diverse. It has been found to reduce collagens I, III, and IV in the ciliary muscle and adjacent sclera of the monkey after topical treatment . It also decreases collagens I, III, and IV; laminin; fibronectin; and hyaluronan in human ciliary muscle cell cultures exposed to latanoprost acid in parallel with an increase in MMP-2 and MMP-3 .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPABVZYYTCHNMK-YNRDDPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pgf2alpha isopropyl ester | |

CAS RN |

53764-90-2 | |

| Record name | Prostaglandin F2 isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOPROST ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PGF2alpha isopropyl ester interact with its target and what are the downstream effects?

A1: PGF2alpha isopropyl ester, specifically its analog latanoprost, functions as a prodrug. It's enzymatically hydrolyzed in the cornea to its active acid form. [, ] This active form then acts as a selective agonist at prostaglandin F receptors. [] This interaction primarily increases uveoscleral outflow, thereby reducing intraocular pressure (IOP). [, , ]

Q2: What is the impact of topical application of PGF2alpha isopropyl ester analogs on aqueous humor composition?

A2: Research indicates that topical pretreatment with latanoprost, a PGF2alpha isopropyl ester analog, can significantly decrease PGF2alpha levels within the aqueous humor of glaucomatous eyes. [] This decrease is likely linked to the drug's IOP-lowering effect through enhanced uveoscleral outflow. []

Q3: Does PGF2alpha isopropyl ester analog treatment impact ocular blood flow or permeability?

A3: Studies in monkeys suggest that latanoprost, at therapeutic doses, has minimal impact on overall ocular blood flow and doesn't seem to affect capillary permeability to albumin. [] This finding suggests a favorable safety profile for this prostaglandin F receptor agonist compared to naturally occurring prostaglandins that can induce significant microcirculatory changes in the eye. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)